molecular formula C8H8ClNO2 B1301839 Methyl 4-amino-3-chlorobenzoate CAS No. 84228-44-4

Methyl 4-amino-3-chlorobenzoate

Cat. No. B1301839
CAS RN: 84228-44-4
M. Wt: 185.61 g/mol
InChI Key: WKVJBYKFGNVWLM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-chlorobenzoate is a chemical compound that has been studied for various applications, including its use as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is characterized by the presence of an amino group and a chloro substituent on a benzene ring, which is further modified by a methoxy carbonyl group.

Synthesis Analysis

The synthesis of methyl 4-amino-3-chlorobenzoate can be achieved through different synthetic routes. One approach involves the chlorination of 4-aminobenzoic acid or its methyl ester, as described in the study of chlorination reactions . Another method includes the reaction of methyl 2-amino-4-chlorobenzoate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine . Additionally, the compound can be synthesized from 3-amino-4-chlorobenzoic acid by treatment with trimethoxymethane .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 3-chlorobenzoate, has been studied using gas phase electron diffraction combined with ab initio calculations . These studies provide insights into the conformational preferences and structural parameters of chlorobenzoate esters, which are relevant for understanding the behavior of methyl 4-amino-3-chlorobenzoate.

Chemical Reactions Analysis

Methyl 4-amino-3-chlorobenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, it can participate in the synthesis of allosteric enhancers for the A1 adenosine receptor by being incorporated into thiophene derivatives . It can also react with metal ions to form complexes with potential antibacterial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-amino-3-chlorobenzoate are influenced by its molecular structure. The presence of the amino and chloro groups can affect its solubility, acidity, and reactivity. The compound's crystal structure, as seen in related compounds, often features hydrogen bonding and π-π stacking interactions, which can impact its solid-state properties . The chlorination process of the amino benzoic acid and its ester also reveals the formation of various chlorinated compounds with distinct melting points and structural isomerism .

Scientific Research Applications

Antibacterial Activities

Methyl 4-amino-3-chlorobenzoate and its derivatives have shown potential in antibacterial applications. For instance, Osarodion (2020) synthesized a ligand from methyl 2-amino-4-chlorobenzoate, which, when reacted with various metals, formed complexes that exhibited considerable antibacterial activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, and Candida albicans. This suggests potential applications in developing new antimicrobial agents (Osarodion, 2020).

Optoelectronics

In the field of optoelectronics, derivatives of Methyl 4-amino-3-chlorobenzoate have been used to synthesize nonlinear optical materials. Babu et al. (2017) synthesized 2-Amino 4-methylpyridinium 3-chlorobenzoate, which demonstrated properties suitable for optoelectronics device applications. This material was characterized for its optical transmittance window, thermal stability, and second harmonic generation characteristics (Babu et al., 2017).

Anti-inflammatory Activity

The anti-inflammatory activity of Methyl 4-amino-3-chlorobenzoate derivatives has also been studied. Osarodion (2020) synthesized compounds from methyl 2-amino-4-chlorobenzoate that showed high anti-inflammatory activity in tests, outperforming a standard anti-inflammatory drug, Indomethacin (Osarodion, 2020).

Solubility and Thermodynamics

Understanding the solubility and thermodynamic properties of Methyl 4-amino-3-chlorobenzoate is crucial for its applications in various industries. Li et al. (2017) conducted a study to determine the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents, which is vital for optimizing purification processes (Li et al., 2017).

Hydrogen Bonded Supramolecular Association

The study of hydrogen-bonded supramolecular associations in organic acid-base salts including Methyl 4-amino-3-chlorobenzoate derivatives is another area of interest. Khalib et al. (2014) investigated the crystal structures of such compounds, which are essential in understanding their chemical behavior and potential applications (Khalib et al., 2014).

Safety And Hazards

“Methyl 4-amino-3-chlorobenzoate” is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. If swallowed, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

methyl 4-amino-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJBYKFGNVWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363936
Record name Methyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-chlorobenzoate

CAS RN

84228-44-4
Record name Methyl 4-amino-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Amino-3-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-amino-3-chloro-benzoic acid (50 g, 291 mmol) in methanol (300 mL) was added thionyl chloride (45 mL, 605 mmol) dropewise at 0° C. Then the mixture solution was refluxed for 12 hours before cooling to room temperature. Then the reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (500 mL), washed with saturated aqueous sodium bicarbonate solution (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 4-amino-3-chloro-benzoic acid methyl ester (54 g, quant.) as a pale-white solid: LC/MS m/e calcd for C8H8ClNO2 (M+H)+: 186.61, observed: 185.9.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
IN Korkmaz, U Güller, R Kalın, H Özdemir… - Chemistry & …, 2023 - Wiley Online Library
… which are; (1) methyl 4-amino-3-bromo-5-fluorobenzoate, (2) methyl 4-amino-3-methoxybenzoate, (3) methyl 4-amino-3-chlorobenzoate, (4) methyl 4amino-2-bromobenzoate, (5) …
Number of citations: 3 onlinelibrary.wiley.com
AÖ Kesebir, P Güller, R Kalın… - Biotechnology and …, 2022 - Wiley Online Library
… The following molecules, given in Figure 1, were tested: methyl 4-amino-3-bromo-5-fluorobenzoate (1), methyl 4-amino-3-methoxybenzoate (2), methyl 4-amino-3-chlorobenzoate (3), …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
S Teramoto, M Tanaka, H Shimizu… - Journal of medicinal …, 2003 - ACS Publications
… Propionyl chloride (1.07 g, 11.6 mmol) was added to a solution of methyl 4-amino-3-chlorobenzoate (1.65 g, 8.9 mmol) and Et 3 N (1.6 mL, 11.6 mmol) in CH 2 Cl 2 (20 mL) at 0 C. After …
Number of citations: 14 pubs.acs.org
FMH De Groot, ACW de Bart, JH Verheijen… - Journal of medicinal …, 1999 - ACS Publications
… Methyl 4-Amino-3-chlorobenzoate (16). Starting compound 14 (2.32 g, 15.2 mmol) was dissolved in 100 mL of a 50% potassium hydroxide solution and refluxed for 19 h. The mixture …
Number of citations: 111 pubs.acs.org
TP Heffron, BQ Wei, A Olivero, ST Staben… - Journal of medicinal …, 2011 - ACS Publications
Of the four class I phosphoinositide 3-kinase (PI3K) isoforms, PI3Kα has justly received the most attention for its potential in cancer therapy. Herein we report our successful approaches …
Number of citations: 78 pubs.acs.org
L Cai, R Xu, X Guo, VW Pike - 2012 - Wiley Online Library
… (4b), N-(2-nitrophenyl)formamide (6b), N-(4-nitrophenyl)formamide (6c), methyl 4-aminobenzoate (10a), methyl 4-amino-2-methoxybenzoate (10c), methyl 4-amino-3-chlorobenzoate (…
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com
T Lu, X Zheng, F Mao, Q Cao, Q Cao, J Zhu, X Li… - European Journal of …, 2022 - Elsevier
… To a solution of 5-chloro-2-methoxybenzoic acid (200 mg, 1.1 mmol, 1.0 eq.) in xylene (10 mL) in a two-neck round bottom flask was added methyl 4-amino-3-chlorobenzoate (200 mg, …
Number of citations: 3 www.sciencedirect.com
BY Kim, C Oh, D Jeon, I Jun, HK Lee… - Journal of Medicinal …, 2022 - ACS Publications
… The mixture was concentrated and added dropwise to a solution of methyl 4-amino-3-chlorobenzoate (124.4 mg, 0.67 mmol) and pyridine (0.16 mL, 2.00 mmol) in DCM (6 mL) at 0 C. …
Number of citations: 3 pubs.acs.org

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